molecular formula C16H12O5 B3493734 4,7-dimethyl-2-oxo-2H-chromen-5-yl furan-2-carboxylate

4,7-dimethyl-2-oxo-2H-chromen-5-yl furan-2-carboxylate

Cat. No.: B3493734
M. Wt: 284.26 g/mol
InChI Key: FLDPNZDDXLRGPI-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-oxo-2H-chromen-5-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Chemical Reactions Analysis

4,7-Dimethyl-2-oxo-2H-chromen-5-yl furan-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4,7-Dimethyl-2-oxo-2H-chromen-5-yl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

4,7-Dimethyl-2-oxo-2H-chromen-5-yl furan-2-carboxylate can be compared with other coumarin derivatives such as:

    4-Methyl-7-ethoxy-2H-chromen-2-one: Known for its anticoagulant properties.

    7-Hydroxy-4-methylcoumarin: Used as a fluorescent probe in biochemical assays.

    4,9-Dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: Studied for its potential therapeutic applications

Each of these compounds has unique properties and applications, highlighting the versatility and importance of coumarin derivatives in scientific research and industry.

Properties

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-6-12-15(10(2)8-14(17)20-12)13(7-9)21-16(18)11-4-3-5-19-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDPNZDDXLRGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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